molecular formula C8H14Cl2 B14502889 2,4-Dichlorooct-4-ene CAS No. 63657-54-5

2,4-Dichlorooct-4-ene

Cat. No.: B14502889
CAS No.: 63657-54-5
M. Wt: 181.10 g/mol
InChI Key: KASWWVHASWHJDX-UHFFFAOYSA-N
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Description

2,4-Dichlorooct-4-ene is an organic compound characterized by the presence of two chlorine atoms attached to an octene backbone

Preparation Methods

The synthesis of 2,4-Dichlorooct-4-ene typically involves the chlorination of octene. One common method includes the use of hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The reaction conditions are carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the octene molecule. Industrial production methods often employ large-scale reactors and continuous flow systems to achieve high yields and purity of the compound .

Chemical Reactions Analysis

2,4-Dichlorooct-4-ene undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichlorooct-4-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex chlorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in toxicological studies.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug development.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers

Mechanism of Action

The mechanism by which 2,4-Dichlorooct-4-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

2,4-Dichlorooct-4-ene can be compared with other chlorinated alkenes such as 1,2-dichloroethene and 1,1,2-trichloroethane. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific substitution pattern and longer carbon chain. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it an important subject of study for researchers and industry professionals alike.

Properties

CAS No.

63657-54-5

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

2,4-dichlorooct-4-ene

InChI

InChI=1S/C8H14Cl2/c1-3-4-5-8(10)6-7(2)9/h5,7H,3-4,6H2,1-2H3

InChI Key

KASWWVHASWHJDX-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC(C)Cl)Cl

Origin of Product

United States

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